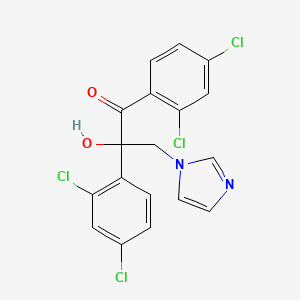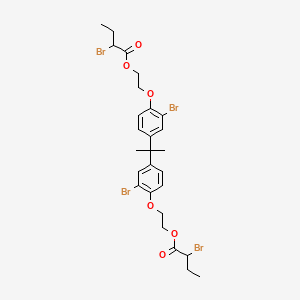
(Isopropylidene)bis((2-bromo-p-phenylene)oxyethylene) bis(2-bromobutyrate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Isopropylidene)bis((2-bromo-p-phenylene)oxyethylene) bis(2-bromobutyrate) is a complex organic compound with the molecular formula C27H32Br4O6 and a molecular weight of 772.2 g/mol. This compound is characterized by the presence of multiple bromine atoms and ester groups, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Isopropylidene)bis((2-bromo-p-phenylene)oxyethylene) bis(2-bromobutyrate) typically involves multiple steps. One common method includes the reaction of 2-bromo-p-phenylene with isopropylidene and ethylene glycol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to specific temperatures. The reaction mixture is then purified using techniques such as distillation or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(Isopropylidene)bis((2-bromo-p-phenylene)oxyethylene) bis(2-bromobutyrate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in different derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
(Isopropylidene)bis((2-bromo-p-phenylene)oxyethylene) bis(2-bromobutyrate) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Industry: It is utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism by which (Isopropylidene)bis((2-bromo-p-phenylene)oxyethylene) bis(2-bromobutyrate) exerts its effects involves interactions with specific molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
(Isopropylidene)bis((2-bromo-p-phenylene)oxyethylene) bis(alpha-ethylaziridine-1-acetate): Similar in structure but with different functional groups.
Sulfonated poly(p-phenylene)-based ionomers: Used in polymer electrolyte membranes, these compounds share the p-phenylene linker but differ in their applications and properties.
Uniqueness
What sets (Isopropylidene)bis((2-bromo-p-phenylene)oxyethylene) bis(2-bromobutyrate) apart is its unique combination of bromine atoms and ester groups, which confer specific reactivity and versatility in various chemical and biological applications .
Propriétés
Numéro CAS |
65581-16-0 |
|---|---|
Formule moléculaire |
C27H32Br4O6 |
Poids moléculaire |
772.2 g/mol |
Nom IUPAC |
2-[2-bromo-4-[2-[3-bromo-4-[2-(2-bromobutanoyloxy)ethoxy]phenyl]propan-2-yl]phenoxy]ethyl 2-bromobutanoate |
InChI |
InChI=1S/C27H32Br4O6/c1-5-19(28)25(32)36-13-11-34-23-9-7-17(15-21(23)30)27(3,4)18-8-10-24(22(31)16-18)35-12-14-37-26(33)20(29)6-2/h7-10,15-16,19-20H,5-6,11-14H2,1-4H3 |
Clé InChI |
HVTJJNHYAOBRBG-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)OCCOC1=C(C=C(C=C1)C(C)(C)C2=CC(=C(C=C2)OCCOC(=O)C(CC)Br)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[4-[(6,7-Dichlorobenzothiazol-2-YL)azo]phenyl](3-phenylpropyl)amino]propiononitrile](/img/structure/B12692051.png)

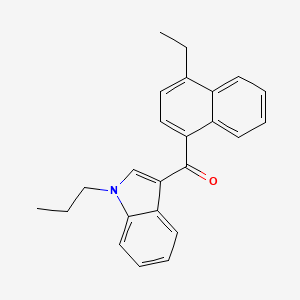
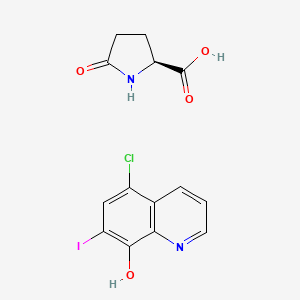
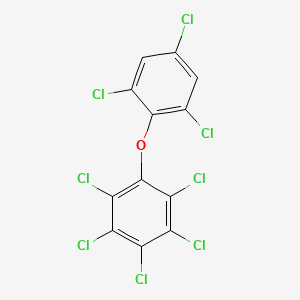


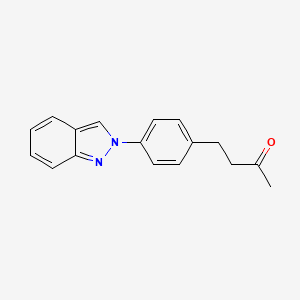

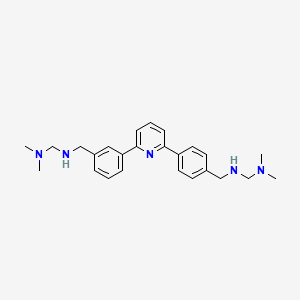
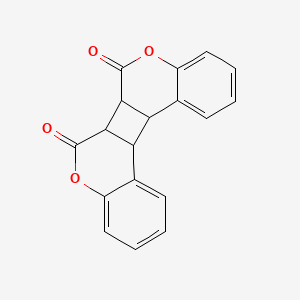
![2,7-dinitro-[1]benzofuro[5,4-e][1]benzofuran](/img/structure/B12692120.png)
